1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine
Description
1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a 2-methylpiperidine moiety linked via a carbonyl group at the 3-position.
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)9-7-10(12)14(2)13-9/h7-8H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMJLZOANZZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Cyanoacetophenone Cyclocondensation
A common route involves reacting α-cyanoacetophenone derivatives with substituted hydrazines. For example, 5-amino-1-methylpyrazole intermediates are generated by treating methyl α-cyanoacetate with methylhydrazine under acidic conditions. This method ensures regioselective formation of the 5-amino group.
Reaction Conditions :
β-Enamino Diketone Approach
β-Enamino diketones, prepared from Meldrum’s acid and piperidine carboxylic acids, react with hydrazines to form 5-aminopyrazoles. For instance, β-enamino diketone intermediates derived from $$ N $$-Boc-piperidine-4-carboxylic acid yield pyrazoles with precise substitution patterns.
Key Steps :
- Meldrum’s Acid Activation : React piperidine carboxylic acid with Meldrum’s acid using EDC·HCl and DMAP.
- β-Enamino Formation : Treat with $$ N,N $$-dimethylformamide dimethyl acetal (DMF-DMA).
- Cyclization : Hydrazine hydrate in ethanol (rt, 2 h) yields 5-aminopyrazole.
N1-Methylation Strategies
Methylation at the pyrazole N1 position is achieved via alkylation or using pre-methylated hydrazines.
Alkylation with Methyl Iodide
Post-cyclization alkylation employs methyl iodide in the presence of a base:
Direct Use of Methylhydrazine
Using methylhydrazine in the initial cyclocondensation avoids separate alkylation steps. This one-pot approach simplifies synthesis but requires careful control of stoichiometry.
C3-Carbonylation with 2-Methylpiperidine
Introducing the 2-methylpiperidine carbonyl group at C3 involves coupling reactions or nucleophilic acyl substitutions.
Carbodiimide-Mediated Coupling
Activation of the pyrazole C3 carboxylic acid (or its ester) with HATU or EDC facilitates amide bond formation with 2-methylpiperidine:
Procedure :
Nucleophilic Acyl Substitution
Pre-formed acyl chlorides react with 2-methylpiperidine under basic conditions:
- Acyl Chloride : Pyrazole-3-carbonyl chloride (1.0 equiv)
- Base : $$ \text{Et}_3\text{N} $$ (3.0 equiv)
- Solvent : THF, 0°C → rt, 6 h
- Yield : 65%
Industrial-Scale Optimization
Catalytic Enhancements
Purification Techniques
- Recrystallization : Ethanol/water mixtures achieve >98% purity.
- Chromatography : Silica gel (CHCl$$_3$$:MeOH 9:1) isolates intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hydrazine-Cyclocond. | Pyrazole formation | 68–75 | 95 | Moderate |
| β-Enamino Diketone | Regioselective coupling | 70–78 | 97 | High |
| HATU Coupling | Amide bond formation | 70–78 | 99 | High |
| Acyl Chloride Sub. | Nucleophilic substitution | 65 | 93 | Low |
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, tosylates, nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, reduction could produce amines or alcohols, and substitution could result in various substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic benefits.
Industrial Applications: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Functional and Pharmacological Insights
Piperidine/Pyrazole Hybrids : Compounds like 3-(1-benzylpiperidin-3-yl)-1H-pyrazol-5-amine and 5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine share the pyrazole-piperidine motif but lack the carbonyl bridge. This difference likely impacts their conformational flexibility and binding affinity. The carbonyl group in the target compound may facilitate hydrogen bonding with biological targets, as seen in oxadiazole derivatives (e.g., compound 5g), where carbonyl groups are critical for succinate dehydrogenase (SDH) inhibition .
Agrochemical Derivatives : The 1,3,4-oxadiazole thioether series (e.g., 5g) demonstrates that pyrazole cores with electron-withdrawing groups (e.g., trifluoromethyl) enhance fungicidal activity . In contrast, the target compound’s 2-methylpiperidine carbonyl group introduces steric bulk and basicity, which may redirect activity toward neurological or antimicrobial targets.
Energetic Materials : HANTP highlights the versatility of pyrazole-5-amine derivatives. However, the target compound’s lack of nitro/tetrazole groups and presence of a lipophilic piperidine moiety suggests divergent applications, likely in medicinal chemistry rather than explosives.
Biological Activity
1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine is CHN, with a molecular weight of approximately 216.28 g/mol. The structure includes a pyrazole ring substituted with a methyl group and a piperidine moiety, which is known to enhance biological activity through improved binding interactions with biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives, including 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine, exhibit significant anticancer activity. A study focusing on similar pyrazole compounds demonstrated that they could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 µM .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction via caspase activation |
| 1-Methyl-Pyrazole | MDA-MB-231 | 7.84 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. For instance, compounds similar to 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine have shown effectiveness in reducing inflammation in various models, including carrageenan-induced edema . The presence of the piperidine moiety enhances the anti-inflammatory effects by modulating inflammatory pathways.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Model | Effect (%) at 3h | Reference |
|---|---|---|---|
| Compound C | Carrageenan Edema | 75% | Bandgar et al. |
| Compound D | Acetic Acid-Induced Permeability | 70% | Bandgar et al. |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have indicated that compounds containing the pyrazole nucleus exhibit activity against a range of bacteria and fungi. Specifically, derivatives with piperidine groups have enhanced antibacterial effects against strains such as E. coli and S. aureus .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound E | E. coli | 15 | Chovatia et al. |
| Compound F | S. aureus | 18 | Burguete et al. |
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluating the effects of pyrazole-based compounds on MDA-MB-231 cells showed significant apoptosis induction at concentrations as low as 1 µM, enhancing caspase activity and leading to cell cycle arrest .
- Inflammatory Diseases : In vivo models demonstrated that certain pyrazole compounds significantly reduced inflammation markers in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like ibuprofen .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine?
The synthesis typically involves condensation reactions between pyrazole precursors and piperidine derivatives. A common method includes:
- Reacting 5-amino-1-methylpyrazole with 2-methylpiperidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Solvents like dichloromethane or tetrahydrofuran are used at 0–25°C to control exothermic reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity.
Q. How can spectroscopic techniques characterize this compound?
Key methods include:
- NMR : and NMR identify substituent positions (e.g., piperidine carbonyl at ~170 ppm in , pyrazole NH at ~5.8 ppm in ) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., m/z ~263.22 for CHNO) .
- IR Spectroscopy : Stretching vibrations for amide carbonyl (~1650 cm) and NH (~3350 cm) validate functional groups .
Q. What are the preliminary biological screening protocols for this compound?
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, JAK) using ADP-Glo™ or fluorescence polarization .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116, HepG2) at 1–100 µM concentrations .
- Solubility/Stability : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using HPLC .
Advanced Research Questions
Q. How can structural analogs inform structure-activity relationship (SAR) studies?
Modify substituents and compare bioactivity:
Q. How to resolve discrepancies in reported biological activity data?
- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on IC values and cell lines .
- Structural Confirmation : Verify compound identity via X-ray crystallography (SHELXL refinement ) to rule out isomer contamination.
Q. What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4LKY for PI3Kγ) to model binding poses .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Models : Train on datasets (e.g., ChEMBL) with descriptors like LogP and topological polar surface area .
Q. How to optimize reaction conditions for scaled synthesis?
- Flow Chemistry : Use microreactors for exothermic steps (residence time <2 min, 50°C) to improve yield (>90%) .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for carbonyl coupling; Pd/C reduces byproducts by 40% .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. What crystallographic techniques elucidate its 3D structure?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Use SHELXS for structure solution and SHELXL for refinement .
- Key Metrics : Bond lengths (C=O: 1.23 Å), torsion angles (piperidine-pyrazole: 15°), and Hirshfeld surface analysis for intermolecular interactions .
Methodological Notes
- Contradictory Data : If biological activity conflicts (e.g., IC varies >10-fold), verify assay conditions (e.g., ATP concentration, pH) and compound purity .
- Advanced Purification : Use preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) for >98% purity .
- Toxicity Screening : Perform Ames test (TA98 strain) and hERG channel inhibition assays early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
